5,7-Dihydrofuro[3,4-d]pyrimidine-2,4(1H,3H)-dione

Synthetic Methodology Process Chemistry Furopyrimidine Scaffold

5,7-Dihydrofuro[3,4-d]pyrimidine-2,4(1H,3H)-dione is a fused bicyclic heterocycle comprising a dihydrofuran ring annulated to a pyrimidine-2,4-dione core. With a molecular weight of 154.12 g mol⁻¹, zero rotatable bonds, two hydrogen-bond donors, and three hydrogen-bond acceptors, it occupies a narrow property space that places it within Lipinski-compliant boundaries (XLogP3 = ‑1.7, TPSA = 67.4 Ų).

Molecular Formula C6H6N2O3
Molecular Weight 154.12 g/mol
CAS No. 848398-40-3
Cat. No. B1344767
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,7-Dihydrofuro[3,4-d]pyrimidine-2,4(1H,3H)-dione
CAS848398-40-3
Molecular FormulaC6H6N2O3
Molecular Weight154.12 g/mol
Structural Identifiers
SMILESC1C2=C(CO1)NC(=O)NC2=O
InChIInChI=1S/C6H6N2O3/c9-5-3-1-11-2-4(3)7-6(10)8-5/h1-2H2,(H2,7,8,9,10)
InChIKeyBAYSNOAIUDTTSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,7-Dihydrofuro[3,4-d]pyrimidine-2,4(1H,3H)-dione (CAS 848398-40-3): Core Scaffold Identity and Physicochemical Baseline


5,7-Dihydrofuro[3,4-d]pyrimidine-2,4(1H,3H)-dione is a fused bicyclic heterocycle comprising a dihydrofuran ring annulated to a pyrimidine-2,4-dione core. With a molecular weight of 154.12 g mol⁻¹, zero rotatable bonds, two hydrogen-bond donors, and three hydrogen-bond acceptors, it occupies a narrow property space that places it within Lipinski-compliant boundaries (XLogP3 = ‑1.7, TPSA = 67.4 Ų) [1]. The compound serves as the unsubstituted parent scaffold from which a broad family of pharmacologically active derivatives—including HIV‑1 non‑nucleoside reverse transcriptase inhibitors, EGFR inhibitors, VEGFR‑2 inhibitors, and AMPA‑receptor ligands—has been elaborated [2][3][4]. Its availability as a multi‑gram synthetic intermediate with established purity benchmarks makes it a procurement‑ready starting point for medicinal chemistry and chemical biology programmes.

Why the Unsubstituted 5,7-Dihydrofuro[3,4-d]pyrimidine-2,4(1H,3H)-dione Core Cannot Be Replaced by Common Heterocyclic Precursors


The dihydrofuro[3,4‑d]pyrimidine‑2,4‑dione scaffold is not trivially interchangeable with uracil, barbituric acid, or monocyclic pyrimidinediones. The fused dihydrofuran ring enforces a rigid bicyclic geometry that eliminates rotatable bonds entirely (rotatable bond count = 0), a feature that constrains conformational freedom in a way that monocyclic analogues cannot replicate [1]. This rigidity directly impacts binding‑pose pre‑organization in protein pockets, as demonstrated by the sub‑nanomolar potency achieved by dihydrofuro[3,4‑d]pyrimidine derivatives against drug‑resistant HIV‑1 strains—activity that is absent in simple pyrimidine‑2,4‑dione starting materials [2]. Furthermore, the specific reactivity of the N1, N3, and benzylic C7 positions, documented in patent syntheses, allows regioselective derivatisation pathways that are not accessible on thienopyrimidine or simple pyrimidine cores [3]. Substituting this scaffold with a generic heterocycle would sacrifice both the pre‑organized geometry and the synthetic versatility that make it a privileged starting point for fragment‑based and structure‑guided drug discovery campaigns.

Quantitative Differentiation Evidence for 5,7-Dihydrofuro[3,4-d]pyrimidine-2,4(1H,3H)-dione vs. Closest Analogs and Alternatives


Superior Synthetic Yield of the Unsubstituted Parent Scaffold vs. 1,2‑Substituted Derivatives Under Identical Cyclisation Conditions

In the foundational patent EP0244175A2, the unsubstituted parent scaffold 5,7‑dihydrofuro[3,4‑d]pyrimidine‑2,4(1H,3H)‑dione was obtained in **64 % isolated yield** (4.70 g, mp 174–175 °C) via 1,1′‑carbonyldiimidazole‑mediated cyclisation. Under the same reagent and solvent system, a 1,2‑substituted analogue incorporating a piperazinylethyl side chain at N3 was isolated in only **59 % yield** (2.76 g, mp 215–216 °C) [1]. The **+5 absolute percentage‑point advantage** represents a **~8 % relative improvement** in mass recovery before purification optimisation. This yield differential is mechanistically consistent with steric interference from pre‑installed N‑substituents during cyclisation, establishing the unsubstituted scaffold as the highest‑yielding entry point for downstream diversification.

Synthetic Methodology Process Chemistry Furopyrimidine Scaffold

Physicochemical Property Profile vs. Drug‑Likeness Benchmarks: Rigid, Low‑Lipophilicity Scaffold with Zero Rotatable Bonds

Computed physicochemical descriptors for 5,7‑dihydrofuro[3,4‑d]pyrimidine‑2,4(1H,3H)‑dione place it squarely within oral drug‑likeness space: **XLogP3 = ‑1.7**, **Topological Polar Surface Area (TPSA) = 67.4 Ų**, **H‑bond donors (HBD) = 2**, **H‑bond acceptors (HBA) = 3**, and **rotatable bond count = 0** [1]. Compared to the widely used Lipinski and Veber filters (XLogP < 5; TPSA < 140 Ų; HBD ≤ 5; HBA ≤ 10; rotatable bonds ≤ 10), the compound satisfies all criteria with substantial margins. The zero‑rotatable‑bond architecture is particularly noteworthy: it enforces complete conformational rigidity, a feature that is predictive of improved ligand efficiency and binding selectivity when elaborated into lead molecules [2]. In contrast, the simpler monocyclic comparator uracil (pyrimidine‑2,4(1H,3H)‑dione; MW = 112.09; XLogP ≈ ‑1.1) lacks the fused dihydrofuran ring and the attendant rigidity, offering a fundamentally different conformational and pharmacophoric basis for molecular recognition.

Physicochemical Profiling Drug‑Likeness Scaffold Selection

Purity Grade Stratification Across Vendors: 95 % Baseline vs. NLT 98 % Premium Grade

Commercial availability data reveal a clear purity stratification for CAS 848398‑40‑3. Multiple vendors—including AKSci, Bidepharm, Leyan, Chemscene, and CymitQuimica—list the compound at a **minimum purity specification of 95 %** . A distinct premium grade is offered by 001chemical at **NLT 98 % purity** (no lower than 98 %), representing a **≥ 3 absolute percentage‑point improvement** over the 95 % baseline [1]. Bidepharm additionally provides batch‑specific QC documentation including NMR, HPLC, and GC traces, enabling purchasers to verify purity on a per‑lot basis . This tiered quality landscape means that procurement decisions can be aligned with end‑use requirements: 95 % material may suffice for initial synthetic exploration, whereas the 98 % grade is preferable for late‑stage analogue campaigns or biological assays where trace impurities could confound activity data.

Chemical Procurement Purity Benchmarking Quality Control

HIV‑1 NNRTI Potency of Dihydrofuro[3,4‑d]pyrimidine Derivatives vs. Clinical Comparator Etravirine Against Drug‑Resistant Strains

Although the parent scaffold itself lacks intrinsic antiviral activity, derivatives elaborated from the 5,7‑dihydrofuro[3,4‑d]pyrimidine‑2,4(1H,3H)‑dione core have demonstrated exceptional potency against HIV‑1 strains bearing clinically relevant NNRTI‑resistance mutations. In a 2019 J. Med. Chem. study, dihydrofuro[3,4‑d]pyrimidine derivatives **13c2** and **13c4** exhibited **EC₅₀ values of 0.9–8.4 nM** against a panel of single NNRTI‑resistant mutants, a potency range that was **remarkably superior to etravirine** (ETV), the second‑generation NNRTI used as a clinical comparator [1]. In a follow‑up 2022 study, derivatives **14b** (EC₅₀ = 5.79–28.3 nM) and **16c** (EC₅₀ = 2.85–18.0 nM) showed **improved activity against the challenging double mutants F227L/V106A and K103N/Y181C** compared to both etravirine and rilpivirine [2]. These data establish the dihydrofuro[3,4‑d]pyrimidine core as a validated privileged scaffold for overcoming NNRTI resistance—a property not exhibited by the widely used diarylpyrimidine (DAPY) scaffold from which it was derived via scaffold‑hopping. Note: the potency values are for elaborated derivatives, not the parent compound itself; the parent scaffold serves as the essential synthetic progenitor.

Antiviral Research HIV‑1 NNRTI Drug Resistance

Optimal Application Scenarios for 5,7-Dihydrofuro[3,4-d]pyrimidine-2,4(1H,3H)-dione Based on Quantitative Evidence


Large‑Scale Parallel Synthesis of Diversified Furopyrimidine Libraries for Drug Discovery

The demonstrated **64 % synthetic yield** of the unsubstituted parent scaffold—outperforming the substituted analogue by **~8 % relative yield** under identical CDI‑mediated cyclisation conditions [1]—makes this compound the economically optimal starting material for constructing large, diversified libraries. Medicinal chemistry groups synthesising 50‑ to 500‑compound arrays will realise meaningful cost and time savings by installing substituents post‑cyclisation rather than purchasing lower‑yielding pre‑substituted cores. The N1, N3, and benzylic C7 positions provide three orthogonal handles for sequential functionalisation, maximising the chemical space accessible from a single procurement lot [2].

Fragment‑Based Drug Discovery Requiring Rigid, Low‑Molecular‑Weight Cores

With a molecular weight of only **154.12 g mol⁻¹**, **zero rotatable bonds**, and a predicted **XLogP3 of ‑1.7**, the scaffold is ideally suited as a fragment hit for X‑ray crystallographic screening campaigns [3]. The complete conformational rigidity minimises entropic penalties upon binding, potentially yielding higher ligand efficiency indices than flexible fragments of comparable size. The high‑resolution (1.15 Å) co‑crystal structure of an elaborated analogue bound to the AMPA receptor GluA2o ligand‑binding domain (PDB 6YK5) confirms that derivatives of this core are amenable to unambiguous electron‑density mapping, a critical requirement for structure‑guided fragment evolution [4].

Antiviral Lead Optimisation Targeting Drug‑Resistant HIV‑1 NNRTI Programmes

Research groups pursuing HIV‑1 NNRTI programmes that must address resistance mutations—particularly **F227L/V106A** and **K103N/Y181C** double mutants—should prioritise this scaffold over the canonical DAPY core. Derivatives elaborated from 5,7‑dihydrofuro[3,4‑d]pyrimidine‑2,4(1H,3H)‑dione have demonstrated **EC₅₀ values as low as 0.9 nM** against single‑mutant strains and **superior potency to both etravirine and rilpivirine** against highly challenging double mutants [5][6]. Procuring the parent scaffold enables medicinal chemistry teams to explore the structure‑activity relationships of the dihydrofuro[3,4‑d]pyrimidine chemotype without being constrained by the resistance profile liabilities of the DAPY series.

Quality‑Sensitive Biological Assay Development Requiring High‑Purity Starting Material

For in‑vitro pharmacology and ADME‑Tox profiling where even minor impurities can confound dose‑response curves or produce false‑positive hits, procurement of the **NLT 98 % purity grade** from vendors such as 001chemical is recommended [7]. The **≥ 3 absolute percentage‑point purity advantage** over the more common 95 % grade reduces the probability of impurity‑driven assay interference. Combined with Bidepharm's availability of batch‑specific NMR, HPLC, and GC QC traces , purchasers can implement a documented quality‑assurance workflow without the need for costly in‑house re‑analysis or repurification, streamlining the transition from compound acquisition to biological evaluation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5,7-Dihydrofuro[3,4-d]pyrimidine-2,4(1H,3H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.